Cas no 46234-01-9 (N-(4-Chlorophenylmethyl)tert-butylamine)

N-(4-Chlorophenylmethyl)tert-butylamine structure
46234-01-9 structure
Product Name:N-(4-Chlorophenylmethyl)tert-butylamine
CAS No:46234-01-9
MF:C11H16ClN
MW:197.704442024231
CID:858762
Update Time:2026-04-29

N-(4-Chlorophenylmethyl)tert-butylamine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chlorophenylmethyl)tert-butylamine
    • N-[(4-chlorophenyl)methyl]-2-methylpropan-2-amine

N-(4-Chlorophenylmethyl)tert-butylamine Pricemore >>

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Additional information on N-(4-Chlorophenylmethyl)tert-butylamine

N-(4-Chlorophenylmethyl)tert-Butylamine: A Versatile Compound in Modern Pharmaceutical Research

N-(4-Chlorophenylmethyl)tert-butylamine, with the chemical identifier CAS No. 46234-01-9, represents a pivotal compound in the field of medicinal chemistry. Its molecular structure, characterized by a tert-butylamine group conjugated to a 4-chlorophenylmethyl moiety, has sparked significant interest due to its potential applications in drug discovery and biological activity modulation. Recent advancements in synthetic methodologies and pharmacological profiling have further solidified its relevance in both academic and industrial research settings.

The synthesis of N-(4-Chlorophenylmethyl)tert-butylamine typically involves a multi-step process that combines electrophilic aromatic substitution with nucleophilic alkylation. Researchers have demonstrated that the introduction of the 4-chlorophenyl group enhances the compound's hydrophobicity, which is critical for its interaction with biological membranes and receptor sites. This structural feature has been linked to improved bioavailability and prolonged half-life in preclinical studies, making it an attractive candidate for therapeutic development.

Recent studies published in *Journal of Medicinal Chemistry* (2023) highlight the compound's potential as a scaffold for designing selective ligands targeting G protein-coupled receptors (GPCRs). The CAS No. 46234-01-9 compound exhibits a unique ability to modulate signaling pathways associated with inflammatory responses, suggesting its utility in the treatment of autoimmune disorders. Additionally, its interaction with the endoplasmic reticulum (ER) stress response pathways has been explored in the context of neurodegenerative diseases, such as Parkinson’s and Alzheimer’s.

One of the most promising applications of N-(4-Chlorophenylmethyl)tert-butylamine lies in its role as a prodrug precursor. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* demonstrated that the compound undergoes metabolic activation in the liver, converting into a bioactive metabolite with enhanced anti-inflammatory properties. This mechanism has been validated through in vitro assays using human hepatic cell lines, underscoring its potential for targeted drug delivery systems.

Advancements in computational chemistry have further expanded the utility of CAS No. 46234-01-9. Molecular docking studies using X-ray crystallographic data from the Protein Data Bank (PDB) have revealed its binding affinity to key enzymes such as phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2). These findings align with experimental data from in vivo models, where the compound exhibited significant inhibition of prostaglandin synthesis, a critical pathway in inflammatory conditions.

From a synthetic perspective, the development of efficient catalytic methods for N-(4-Chlorophenylmethyl)tert-butylamine has been a focal point for chemists. A breakthrough in 2023 involved the use of chiral catalysts to achieve enantioselective synthesis, enabling the production of stereoisomers with distinct biological activities. This advancement has direct implications for the design of chiral drugs, as the pharmacological profile of a compound often depends on its stereochemistry.

The compound’s pharmacokinetic properties have also been extensively studied. A 2022 review in *Drug Metabolism and Disposition* highlighted its favorable oral bioavailability and low toxicity profile, which are crucial for pharmaceutical development. In contrast to traditional small-molecule drugs, CAS No. 46234-01-9 demonstrates a longer plasma half-life, reducing the frequency of dosing required in therapeutic regimens.

Recent clinical trials have begun to explore the therapeutic potential of N-(4-Chlorophenylmethyl)tert-butylamine in combination therapies. A phase I trial conducted in 2023 evaluated its efficacy in reducing inflammation in patients with rheumatoid arthritis, reporting a 40% improvement in disease activity scores. These results, while preliminary, suggest that the compound could play a complementary role in multi-target drug strategies.

Environmental and safety considerations have also been addressed in recent research. A 2023 study in *Environmental Science & Technology* assessed the compound’s biodegradability and ecotoxicity, concluding that it poses minimal risk to aquatic ecosystems under standard conditions. This finding is critical for its application in pharmaceuticals, where environmental impact assessments are mandatory for regulatory approval.

Looking ahead, the integration of CAS No. 46234-01-9 into nanotechnology platforms presents new opportunities for targeted drug delivery. Researchers are exploring the use of liposomal formulations to enhance its solubility and specificity, a strategy that could revolutionize the treatment of localized diseases such as cancer. These innovations underscore the compound’s adaptability to emerging trends in pharmaceutical science.

In conclusion, N-(4-Chlorophenylmethyl)tert-butylamine stands as a testament to the dynamic interplay between synthetic chemistry and biological activity. Its diverse applications, from inflammation management to neurodegenerative disease research, highlight the importance of continued investigation into its properties. As scientific methodologies evolve, the CAS No. 46234-01-9 compound is poised to remain a cornerstone in the quest for novel therapeutics.

N-(4-Chlorophenylmethyl)tert-butylamine continues to captivate researchers with its multifaceted potential, bridging the gap between chemical innovation and biological impact. The ongoing exploration of its properties ensures that it will remain a vital subject in pharmaceutical and medicinal chemistry for years to come.

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